2-(2,4-dichlorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide
Description
This compound features a dichlorophenoxy group linked to an acetamide backbone, with a substituted phenethyl moiety containing a 1-methyl-1H-pyrazole ring. Structurally, it combines halogenated aromaticity (via 2,4-dichlorophenoxy) and heterocyclic diversity (via pyrazole), which are common motifs in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-25-18(9-11-24-25)15-4-2-14(3-5-15)8-10-23-20(26)13-27-19-7-6-16(21)12-17(19)22/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBQWENURNPYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively. The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium organisms, leading to their inhibition
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide , often referred to as a pyrazole derivative, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C21H18Cl2N4O3
- Molecular Weight : 450.29 g/mol
The compound features a dichlorophenoxy group, an ethyl chain linked to a pyrazole-substituted phenyl moiety, and an acetamide functional group. This structural configuration is critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Specifically, derivatives containing an aliphatic amide pharmacophore have been linked to enhanced antimicrobial activity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are notable. In vitro studies have reported that related pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study found that certain pyrazole derivatives inhibited TNF-α by 61–85% at a concentration of 10 µM compared to the standard drug dexamethasone .
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives may also possess anticancer properties. Compounds with similar structural motifs have been evaluated for cytotoxicity against various cancer cell lines. For instance, a study highlighted that certain pyrazole derivatives exhibited significant cytotoxic effects on A-431 cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. The presence of electron-withdrawing groups in its structure enhances its interaction with biological targets, facilitating its therapeutic effects.
Study 1: Antimicrobial Efficacy
A recent study synthesized several pyrazole derivatives and tested their antimicrobial activity against clinical isolates of bacteria. The findings indicated that compounds similar to this compound showed promising results against resistant strains of bacteria .
Study 2: Anti-inflammatory Properties
In another investigation focused on anti-inflammatory effects, a series of pyrazole derivatives were tested for their ability to inhibit cytokine production in macrophages. The results demonstrated that these compounds significantly reduced IL-6 levels, suggesting potential use in treating inflammatory diseases .
Study 3: Anticancer Activity
A comprehensive evaluation of various pyrazole derivatives included testing against multiple cancer cell lines. The compound exhibited notable cytotoxicity in breast cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its 2,4-dichlorophenoxy group and pyrazole-containing phenethyl side chain. Below is a comparative analysis with key analogs from the evidence:
Key Observations:
Pesticidal Activity: The target compound’s dichlorophenoxy group aligns with herbicides like metazachlor , but its pyrazole ring distinguishes it from Fipronil derivatives (e.g., ’s compound), which rely on cyano/trifluoromethyl groups for insecticidal action .
Heterocyclic Diversity: The 1-methyl-1H-pyrazole in the target compound contrasts with triazole () or imidazole () rings in other acetamides. Pyrazoles are known for metabolic stability and moderate polarity, balancing bioavailability and target binding .
Pharmaceutical Potential: and highlight acetamides with fluorophenyl or hydroxy-amino substituents for kinase or enzyme modulation. The target compound’s dichlorophenoxy group may offer unique receptor interactions, though its pyrazole could limit solubility compared to more polar groups (e.g., sulfinyl in ) .
Research Findings and Data
Substituent Impact on Activity:
- Pyrazole vs. Triazole/Imidazole : Pyrazole’s lower basicity compared to imidazole () may reduce off-target interactions in biological systems.
Thermodynamic and Kinetic Data (Inferred):
- LogP: Estimated higher than ’s hydroxy-containing analogs due to dichlorophenoxy, favoring membrane permeability.
- Binding Affinity : Pyrazole’s planar structure may facilitate π-π stacking in receptor binding sites, akin to Fipronil derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
